molecular formula C21H20N6O2 B2578712 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034464-19-0

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B2578712
CAS RN: 2034464-19-0
M. Wt: 388.431
InChI Key: XDRIPWSRZGWUIU-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyridine and Fused Pyridine Derivatives

Research by Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, demonstrating the versatility of pyridine scaffolds in synthesizing diverse heterocyclic compounds. This study underscores the utility of pyridine and related nitrogen heterocycles in medicinal chemistry and organic synthesis (Al-Issa, 2012).

Nickel-Catalyzed Cross-Coupling Reactions

Melzig, Metzger, and Knochel (2010) reported the nickel-catalyzed cross-coupling of thiomethyl-substituted N-heterocycles with organozinc reagents, highlighting the method's efficiency in forming carbon-heteroatom bonds at room temperature. This research is crucial for developing novel synthetic routes in pharmaceuticals and agrochemicals (Melzig, Metzger, & Knochel, 2010).

Solvent-Free Heterocyclic Synthesis

Martins et al. (2009) reviewed the solvent-free synthesis of heterocycles, emphasizing environmentally friendly methodologies in synthesizing biologically active compounds. The review covers various heterocycles, including quinazolines, which are structurally related to the compound of interest, highlighting the importance of green chemistry in drug discovery (Martins et al., 2009).

ADP-Ribosylation Studies

Lindgren et al. (2013) synthesized and evaluated a series of compounds to study ADP-ribosylation, identifying selective inhibitors of the ADP-ribosyltransferase ARTD3/PARP3. This research contributes to understanding the role of ADP-ribosylation in DNA repair and cancer biology (Lindgren et al., 2013).

Antimicrobial Evaluation of Heterocycles

Hassan and Farouk (2017) synthesized and evaluated the antimicrobial activity of novel heterocycles derived from quinolinyl chalcone, demonstrating the potential of heterocyclic compounds in developing new antimicrobials (Hassan & Farouk, 2017).

properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-26-19(8-10-25-26)18-7-6-15(12-22-18)13-23-20(28)9-11-27-14-24-17-5-3-2-4-16(17)21(27)29/h2-8,10,12,14H,9,11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRIPWSRZGWUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

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